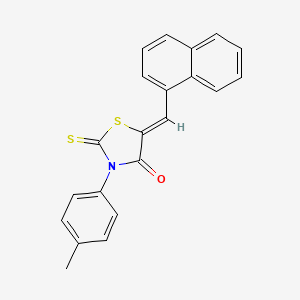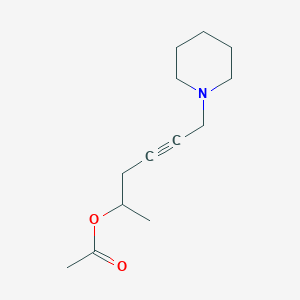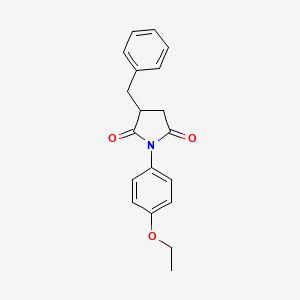![molecular formula C14H19N5O B5120729 N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several biochemical and physiological processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide is a potent inhibitor of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, an enzyme that plays a crucial role in several biochemical and physiological processes. N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, cancer, and diabetes. By inhibiting N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide can modulate several signaling pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been shown to have several biochemical and physiological effects. It can modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By modulating these pathways, this compound can have neuroprotective, anti-inflammatory, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide, making it an ideal tool for studying the role of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide in various biological processes. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experimental settings. Additionally, it has a short half-life, which can limit its effectiveness in certain in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and inflammatory conditions. Another direction is to develop more potent and selective N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide involves the reaction of 4-bromo-1-ethylpyridin-2-one with 1-isopropyl-4-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base, followed by the addition of N-ethylcarboxamide and a reducing agent. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide has been widely used in scientific research for its potential therapeutic applications. Several studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-18(14(20)13-5-6-15-16-8-13)9-12-7-17-19(10-12)11(2)3/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJNWLKHKYSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C(C)C)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)

![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)